molecular formula C14H16N2O B14764897 2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole

2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14764897
M. Wt: 228.29 g/mol
InChI Key: WESXJFZJUWNWAI-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole is a complex organic compound that features both indole and oxazole moieties. Indole derivatives are known for their significant biological activities, while oxazole rings are common in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole typically involves the construction of the indole and oxazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and oxazoles, which can have different biological and chemical properties .

Scientific Research Applications

2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole is unique due to the combination of indole and oxazole rings, which provides a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H16N2O/c1-10-15-12(9-17-10)7-11-8-16(2)14-6-4-3-5-13(11)14/h3-6,8,12H,7,9H2,1-2H3

InChI Key

WESXJFZJUWNWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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